4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the propyl group: This step may involve alkylation reactions using propyl halides.
Attachment of the pyridin-2-ylmethyl group: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To increase the reaction rate.
Controlled temperature and pressure: To ensure the desired reaction pathway.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and biological pathways.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Isoquinoline derivatives: Like papaverine, used as a vasodilator.
Pyridine derivatives: Such as nicotinamide, a form of vitamin B3.
Uniqueness
4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
4-hydroxy-2-oxo-1-propyl-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-11-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-12-13-7-5-6-10-20-13/h3-10,23H,2,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJMEDMJLUDKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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